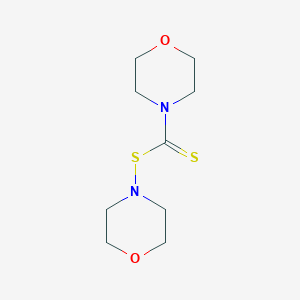

Morpholin-4-yl morpholine-4-carbodithioate

Description

The exact mass of the compound Morpholin-4-yl morpholine-4-carbodithioate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Oxazines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Morpholin-4-yl morpholine-4-carbodithioate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Morpholin-4-yl morpholine-4-carbodithioate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

morpholin-4-yl morpholine-4-carbodithioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O2S2/c14-9(10-1-5-12-6-2-10)15-11-3-7-13-8-4-11/h1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOEFWOBLOGZQIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=S)SN2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5021095 | |

| Record name | 4-((Morpholinothio)thioxomethyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Pellets or Large Crystals | |

| Record name | 4-Morpholinecarbodithioic acid, 4-morpholinyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

13752-51-7 | |

| Record name | OTOS | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13752-51-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Oxydiethylenethiocarbamoyl-N-oxydiethylene sulfenamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013752517 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Morpholinecarbodithioic acid, 4-morpholinyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-((Morpholinothio)thioxomethyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[(morpholinothio)thioxomethyl]morpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.927 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-[(Morpholinothio)thiocarbonyl]morpholine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W5DXW9JF2G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Morpholin-4-yl morpholine-4-carbodithioate

Foreword: The Versatility of Dithiocarbamates

Dithiocarbamates, a class of organosulfur compounds, are distinguished by their exceptional capacity to act as robust chelating agents for a wide array of metal ions, owing to the presence of two sulfur donor atoms.[1] This characteristic has established them as versatile ligands in coordination chemistry.[1] The resulting metal complexes have found diverse applications, ranging from agriculture to pharmaceuticals.[2] Among these, morpholine-based dithiocarbamates are of particular interest due to the morpholine moiety's ability to enhance the pharmacokinetic properties of drug candidates, such as solubility and metabolic stability.[3] This guide provides a comprehensive exploration of the synthesis and detailed characterization of a specific dithiocarbamate, morpholin-4-yl morpholine-4-carbodithioate, offering field-proven insights for researchers, scientists, and professionals in drug development.

Synthesis of Morpholin-4-yl morpholine-4-carbodithioate: A Self-Validating Protocol

The synthesis of dithiocarbamates is typically achieved through the reaction of a primary or secondary amine with carbon disulfide in an alkaline medium.[4] The following protocol details a high-yield synthesis of morpholin-4-yl morpholine-4-carbodithioate, designed as a self-validating system where the purity and identity of the product can be reliably ascertained through subsequent characterization.

Causality Behind Experimental Choices

The selection of morpholine as the starting amine is predicated on the desirable pharmacological attributes imparted by the morpholine ring.[3] The use of sodium hydroxide provides the alkaline environment necessary to facilitate the nucleophilic attack of the morpholine nitrogen on the carbon of carbon disulfide. The reaction is typically carried out in an aqueous or alcoholic medium to ensure the solubility of the reactants.

Detailed Experimental Protocol

A robust method for the synthesis of the morpholine dithiocarbamate ligand involves the reaction of morpholine with carbon disulfide in the presence of sodium hydroxide, resulting in a high yield of the desired product.[5]

Materials:

-

Morpholine

-

Carbon Disulfide (CS₂)

-

Sodium Hydroxide (NaOH)

-

Distilled Water

-

Ethanol (optional, as a solvent)

-

Dichloromethane (for recrystallization)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve a specific molar equivalent of sodium hydroxide in distilled water.

-

To this alkaline solution, add one molar equivalent of morpholine and stir until a homogenous solution is achieved.

-

Cool the mixture in an ice bath.

-

Slowly add one molar equivalent of carbon disulfide dropwise to the cooled solution while stirring vigorously. The reaction is exothermic and should be controlled.

-

After the addition is complete, continue stirring the reaction mixture for a predetermined period (e.g., 2-4 hours) at room temperature to ensure the completion of the reaction.

-

The resulting precipitate, the sodium salt of morpholine dithiocarbamate, can be collected by filtration.

-

The crude product can be purified by recrystallization from a suitable solvent, such as dichloromethane, to obtain single crystals suitable for X-ray diffraction analysis.[5]

Caption: Synthetic workflow for morpholin-4-yl morpholine-4-carbodithioate.

Comprehensive Characterization: A Multi-faceted Approach

The characterization of the synthesized morpholin-4-yl morpholine-4-carbodithioate is crucial to confirm its identity, purity, and structural features. A combination of spectroscopic and analytical techniques provides a holistic understanding of the compound.[1][6]

Spectroscopic Characterization

2.1.1. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a fundamental technique for identifying the functional groups present in the synthesized compound. The key vibrational bands of interest in dithiocarbamates are the thioureide C-N and the C-S stretching vibrations.[5]

-

ν(C-N) band: The stretching vibration of the C-N bond typically appears in the region of 1414 cm⁻¹. Upon coordination to a metal ion, this band often shifts to a higher frequency, indicating an increase in the double bond character of the C-N bond due to electron delocalization.[5]

-

ν(C-S) band: The C-S stretching vibrations are usually observed in the range of 972-1108 cm⁻¹. The presence of a single sharp band in this region can confirm the bidentate chelation of the dithiocarbamate ligand to a metal center.[5]

2.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure of the synthesized compound in solution.[5][6]

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the protons of the morpholine ring. For instance, the protons attached to the carbons adjacent to the oxygen atom (–OCH₂) and the nitrogen atom (–NCH₂) will appear as distinct multiplets.[2]

-

¹³C NMR: The carbon NMR spectrum provides information about the carbon skeleton. A key signal to identify is the one corresponding to the carbon atom of the dithiocarbamate group (N-CS₂), which typically appears at a downfield chemical shift.

2.1.3. UV-Visible Spectroscopy

UV-Visible spectroscopy is employed to study the electronic transitions within the molecule.[6] Dithiocarbamate ligands and their metal complexes exhibit characteristic absorption bands in the UV-Vis region, which can be attributed to intra-ligand and charge transfer transitions.[7][8]

Structural and Thermal Analysis

2.2.1. Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the crystalline state. This technique provides invaluable information on bond lengths, bond angles, and the overall molecular geometry.[1] For morpholin-4-ium morpholine-4-carbodithioate, X-ray diffraction has revealed a monoclinic crystal system with the space group P2₁/c.[9] The structure consists of a morpholinium cation and a dithiocarbamate anion.[10]

Table 1: Crystal Data and Structure Refinement for Morpholin-4-ium morpholine-4-carbodithioate [9]

| Parameter | Value |

| Chemical Formula | C₄H₁₀NO⁺ · C₅H₈NOS₂⁻ |

| Formula Weight | 250.37 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 7.938 (5) Å, b = 18.3232 (15) Å, c = 8.8260 (5) Å, β = 110.021 (5)° |

| Cell Volume | 1206.2 (8) ų |

2.2.2. Thermal Analysis

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), provide insights into the thermal stability and decomposition behavior of the compound.[1][11]

-

TGA: Measures the change in mass of a sample as a function of temperature, indicating the temperatures at which decomposition occurs. The thermal decomposition of dithiocarbamate complexes typically occurs in multiple stages, with a significant mass loss in the initial stages.[2][12]

-

DSC: Measures the heat flow into or out of a sample as it is heated, revealing information about phase transitions, such as melting and decomposition.[1][11] The decomposition of dithiocarbamate complexes often leads to the formation of metal sulfides as the final residue.[13]

Caption: Experimental workflow for the characterization of the synthesized compound.

Potential Applications in Drug Development

The unique structural features of morpholin-4-yl morpholine-4-carbodithioate and its metal complexes make them promising candidates for various pharmaceutical applications.

Antimicrobial and Antifungal Activity

Morpholine derivatives have been reported to possess significant antimicrobial and anti-inflammatory activities.[14][15][16][17][18] The dithiocarbamate moiety is also known to exhibit antimicrobial properties. The combination of these two pharmacophores in a single molecule could lead to synergistic effects and enhanced biological activity. Metal complexes of morpholine dithiocarbamate have shown promising results as antimicrobial and antifungal agents.[3]

Anticancer Properties

Dithiocarbamates and their metal complexes have been extensively studied for their anticancer potential.[1] They can induce cytotoxicity in cancer cells through various mechanisms. The incorporation of the morpholine ring may further enhance the anticancer activity and improve the pharmacological profile of these compounds.

Conclusion and Future Perspectives

This technical guide has provided a comprehensive overview of the synthesis and characterization of morpholin-4-yl morpholine-4-carbodithioate. The detailed protocols and the rationale behind the experimental choices offer a solid foundation for researchers in the field. The multifaceted characterization approach ensures the validation of the synthesized compound's identity and purity. The promising biological activities of morpholine dithiocarbamates highlight their potential in the development of new therapeutic agents. Future research should focus on the synthesis of a broader range of metal complexes of this ligand and a thorough investigation of their mechanisms of action in various biological systems.

References

-

Ajibade, P. A., & Oluwalana, A. E. (2020). Dithiocarbamates: Challenges, Control, and Approaches to Excellent Yield, Characterization, and Their Biological Applications. Molecules, 25(22), 5461. [Link]

-

Andrew, F. P., & Ajibade, P. A. (2018). Synthesis, Crystal Structures and Anticancer Studies of Morpholinyldithiocarbamato Cu(II) and Zn(II) Complexes. Molecules, 23(10), 2478. [Link]

-

Turan-Zitouni, G., Kaplancıklı, Z. A., & Chevallet, P. (2009). Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. Medicinal Chemistry Research, 18(8), 649-657. [Link]

-

Srivastava, S. K., Srivastava, B. K., Gupta, N., Pandey, O. P., & Sengupta, S. K. (2000). Thermal decomposition of transition metal dithiocarbamates. Journal of Thermal Analysis and Calorimetry, 60(2), 439-447. [Link]

-

Fioravanti, R., Giammarco, M., Manna, L., & Di-Stefano, A. (2019). Antimicrobial activity of morpholine derivatives. Journal of Biological Research (Thessaloniki), 26(1), 1-8. [Link]

-

De-Luca, M., Galtieri, M., Giammarco, M., & Spina, R. (2020). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Journal of Pharmaceutical and Biomedical Analysis, 186, 113303. [Link]

-

De-Luca, M., Galtieri, M., Giammarco, M., & Spina, R. (2020). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. PubMed, 32417551. [Link]

-

De-Luca, M., Galtieri, M., Giammarco, M., & Spina, R. (2020). Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. Preprints.org. [Link]

-

Sharma, J. K., Kumar, A., & Singh, G. (1986). Thermal behaviour of metal-dithiocarbamates. Thermochimica Acta, 108, 61-83. [Link]

-

Khudhair, A. F., & Mihsen, H. H. (2024). Preparation and Characterization of New Dithiocarbamate Derivatives and Using them for Spectrophotometric Determination of Micro Amounts of Metal ions. ResearchGate. [Link]

-

Singh, P., Kumar, A., & Singh, D. (2018). Antiproliferative activity of Fe(ii), Co(ii), Ni(ii), Cu(ii), and Zn(ii) complexes of dithiocarbamate: synthesis, structural characterization, and thermal studies. New Journal of Chemistry, 42(19), 16041-16053. [Link]

-

Garcia-Fontan, S., Rodriguez-Seoane, P., Casas, J. S., Sordo, J., & Jones, M. M. (1993). Spectroscopic study of cadmium(II) complexes with heterocyclic dithiocarbamate ligands. Inorganica Chimica Acta, 211(2), 211-215. [Link]

-

Andrew, F. P., & Ajibade, P. A. (2020). Synthesis, X-ray crystal structures and anticancer studies of four Pd(II) dithiocarbamate complexes. Arabian Journal of Chemistry, 13(1), 209-221. [Link]

-

Al-Jibouri, M. N. A. (2020). Metal Complexes Derived from Dithiocarbamate Ligand: Formation, Spectral Characterization and Biological activity. Systematic Reviews in Pharmacy, 11(11), 1438-1446. [Link]

-

Krishnan, G., & Sivaraj, R. (2016). First row transition Metal Complexes of Morpholine Dithiocar bamates and Diamines –Synthesis, Spectroscopic Investigation and. IOSR Journal of Applied Chemistry, 9(1), 30-36. [Link]

-

Li, J., Wang, J., & Zhang, Y. (2012). Synthesis and crystal structure of Diethyl dithiocarbamate tellurium. ResearchGate. [Link]

-

Crnogorac, G., & Schwack, W. (2022). Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control. Foods, 11(23), 3848. [Link]

-

Bonamico, M., Dessy, G., Mugnoli, A., Vaciago, A., & Zambonelli, L. (1965). Structural studies of metal dithiocarbamates. II. The crystal and molecular structure of copper diethyldithiocarbamate. Acta Crystallographica, 19(6), 886-897. [Link]

-

Mafud, A. C., & Gambardella, M. T. P. (2011). Morpholin-4-ium morpholine-4-carbodithioate. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3246. [Link]

-

Niyi, A. J., Oyeka, E. E., Babahan, I., & Okpareke, O. C. (2018). Scheme 1: Synthesis of N-(morpholin-4-ylcarbonothioyl)palmitamide (HL 2 ). ResearchGate. [Link]

-

Arish, D., & Kumar, D. (2015). Synthesis, characterization and biological evaluation of novel dithiocarbamate metal complexes. Der Pharma Chemica, 7(1), 163-168. [Link]

-

National Center for Biotechnology Information. (n.d.). Dithiocarbamate. PubChem. [Link]

-

Crnogorac, G., & Schwack, W. (2022). Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control. Foods, 11(23), 3848. [Link]

Sources

- 1. Dithiocarbamates: Challenges, Control, and Approaches to Excellent Yield, Characterization, and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. iosrjournals.org [iosrjournals.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, Crystal Structures and Anticancer Studies of Morpholinyldithiocarbamato Cu(II) and Zn(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. sysrevpharm.org [sysrevpharm.org]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Morpholin-4-ium morpholine-4-carbodithioate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Antiproliferative activity of Fe(ii), Co(ii), Ni(ii), Cu(ii), and Zn(ii) complexes of dithiocarbamate: synthesis, structural characterization, and thermal studies - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 14. Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. files01.core.ac.uk [files01.core.ac.uk]

- 17. New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. preprints.org [preprints.org]

"CAS number for Morpholin-4-yl morpholine-4-carbodithioate"

An In-Depth Technical Guide to Morpholin-4-yl morpholine-4-carbodithioate

Topic: Morpholin-4-yl morpholine-4-carbodithioate CAS Number: 13752-51-7 Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Morpholin-4-yl morpholine-4-carbodithioate, registered under CAS number 13752-51-7, is a symmetrical molecule that merges two privileged scaffolds in chemical science: the morpholine ring and the dithiocarbamate functional group.[1][2] While its primary established application lies in the industrial sector as a rubber vulcanization accelerator known by trade names such as OTOS and CURE-RITE 18, its structural components present significant points of interest for medicinal chemistry and drug development.[1][3] The morpholine moiety is renowned for its ability to improve the pharmacokinetic profiles of drug candidates, often enhancing solubility and metabolic stability.[4][5] Concurrently, the dithiocarbamate group is a powerful bidentate ligand known for forming stable complexes with metal ions, a property that has been exploited to develop agents with antimicrobial, antifungal, and anticancer properties.[4]

This technical guide provides an in-depth analysis of Morpholin-4-yl morpholine-4-carbodithioate, moving beyond its industrial use to explore its physicochemical properties, synthesis, and potential applications in biomedical research. By synthesizing technical data with mechanistic insights, this document serves as a comprehensive resource for professionals seeking to understand and leverage the unique chemistry of this compound.

Physicochemical and Structural Properties

Morpholin-4-yl morpholine-4-carbodithioate, with the molecular formula C₉H₁₆N₂O₂S₂, is a solid at room temperature with a melting point of approximately 139 °C.[1][2][6] Its structure consists of a central dithiocarbamate group (-S-C(=S)-) linking the nitrogen atoms of two separate morpholine rings. This specific arrangement is more precisely named as an N-Oxydiethylenethiocarbamyl-N'-oxydiethylenesulfenamide, highlighting the sulfenamide (S-N) bond that connects one of the sulfur atoms to the second morpholine ring.[3][7]

Table 1: Key Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 13752-51-7 | [1][2][3] |

| Molecular Formula | C₉H₁₆N₂O₂S₂ | [1][2] |

| Molecular Weight | 248.37 g/mol | [1][2] |

| Melting Point | 139 °C | [2][3][6] |

| Boiling Point | 378.1 °C (at 760 mmHg) | [1][2] |

| Water Solubility | 127 mg/L (at 20 °C) | [1][3][6] |

| LogP | 1.65 | [3][7] |

| Appearance | Solid | [1] |

| Synonyms | N-Oxydiethylenethiocarbamyl-N'-oxydiethylenesulfenamide, OTOS, CURE-RITE 18 | [1][2][3] |

Synthesis and Characterization

The synthesis of symmetrical sulfenamides like Morpholin-4-yl morpholine-4-carbodithioate typically involves the oxidative coupling of a dithiocarbamate salt precursor. The logical precursor for this molecule is the morpholinium morpholine-4-carbodithioate salt, which can be readily synthesized from morpholine and carbon disulfide.

Synthesis Workflow

The overall synthetic strategy can be visualized as a two-step process:

-

Formation of the Dithiocarbamate Salt: Reaction of morpholine with carbon disulfide in the presence of a second equivalent of morpholine acting as a base.

-

Oxidative Coupling: Oxidation of the resulting dithiocarbamate salt to form the S-N bond of the final sulfenamide product.

Caption: Generalized workflow for the synthesis of the target compound.

Experimental Protocol: Synthesis of the Precursor Salt

The synthesis of the precursor, morpholinium morpholine-4-carbodithioate (CAS 5327-10-6), is a well-established procedure.[8][9][10]

Objective: To synthesize morpholinium morpholine-4-carbodithioate as a stable precursor.

Materials:

-

Morpholine (reagent grade)

-

Carbon disulfide (reagent grade)

-

Diethyl ether (anhydrous)

-

Ice bath

-

Round-bottom flask with magnetic stirrer

Procedure:

-

In a 250 mL round-bottom flask, dissolve morpholine (2.0 equivalents) in 100 mL of anhydrous diethyl ether.

-

Cool the solution to 0-5 °C using an ice bath while stirring.

-

Slowly add carbon disulfide (1.0 equivalent) dropwise to the cooled solution over 30 minutes. Causality: The slow, cooled addition is critical to control the exothermic reaction and prevent the formation of byproducts.

-

After the addition is complete, continue stirring the mixture in the ice bath for an additional 2 hours. A white precipitate will form.

-

Collect the solid precipitate by vacuum filtration.

-

Wash the collected solid with cold diethyl ether (2 x 20 mL) to remove any unreacted starting materials.

-

Dry the product under vacuum to yield morpholinium morpholine-4-carbodithioate as a white, crystalline solid.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure, including the presence of two distinct morpholine ring environments.

-

FT-IR Spectroscopy: To identify characteristic vibrational frequencies, such as the C=S bond (thiocarbonyl) stretch, which is a strong indicator of the dithiocarbamate group.[11]

-

Mass Spectrometry: To verify the molecular weight of 248.37 g/mol .[1][2]

-

Elemental Analysis: To confirm the empirical formula C₉H₁₆N₂O₂S₂.

Applications and Mechanistic Considerations in Drug Development

While its history is in industrial chemistry, the constituent parts of Morpholin-4-yl morpholine-4-carbodithioate suggest several avenues for exploration in biomedical research. The morpholine ring is a common feature in many approved drugs, including the antibiotic Linezolid and the anticancer agent Gefitinib.[5][12]

The Dithiocarbamate Core: A Versatile Pharmacophore

Dithiocarbamates are known for their strong metal-chelating properties and diverse biological activities. Their mechanism of action is often tied to their ability to interact with metal-dependent enzymes or to modulate cellular redox states.

Caption: Potential mechanisms of action for dithiocarbamate-based compounds.

Potential Therapeutic Applications

-

Antimicrobial Agents: Dithiocarbamates can form metal complexes that exhibit potent antimicrobial and antifungal activity.[4] The morpholine moiety can be used to tune the lipophilicity and cell permeability of these complexes, potentially leading to novel therapeutic agents.

-

Anticancer Research: Some dithiocarbamates induce apoptosis in cancer cells by inhibiting proteasome activity or by generating reactive oxygen species (ROS). The morpholine group is also present in several kinase inhibitors, suggesting that hybrid molecules could be designed to target multiple pathways.[5]

-

Enzyme Inhibitors: As potent chelators of zinc and copper, dithiocarbamates can inhibit metalloenzymes such as matrix metalloproteinases (MMPs) or superoxide dismutase (SOD), which are implicated in cancer metastasis and neurodegenerative diseases, respectively.

Experimental Protocol: Antimicrobial Susceptibility Testing

To validate the potential of Morpholin-4-yl morpholine-4-carbodithioate or its derivatives as antimicrobial agents, a standard Minimum Inhibitory Concentration (MIC) assay can be performed.

Objective: To determine the lowest concentration of the test compound that inhibits the visible growth of a target microorganism.

Methodology: Broth microdilution method.

Caption: Workflow for a standard Minimum Inhibitory Concentration (MIC) assay.

Procedure:

-

Preparation: Prepare a stock solution of Morpholin-4-yl morpholine-4-carbodithioate in dimethyl sulfoxide (DMSO) at a high concentration (e.g., 10 mg/mL).

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the stock solution in a suitable sterile broth medium (e.g., Mueller-Hinton Broth for bacteria). This creates a concentration gradient across the plate.

-

Controls: Include a positive control (broth + microbes, no compound) to ensure microbial growth and a negative control (broth only) to check for sterility.

-

Inoculation: Add a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus or Escherichia coli) to each well.

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

-

Analysis: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (growth) is observed. Trustworthiness: This protocol is a self-validating system; the positive control must show growth and the negative control must remain clear for the results to be considered valid.

Safety, Handling, and Storage

While specific toxicity data for Morpholin-4-yl morpholine-4-carbodithioate is limited, information can be inferred from safety data sheets for morpholine and related dithiocarbamates.[13] Mutation and experimental reproductive effects have been reported.[14] When heated to decomposition, it may emit toxic vapors of nitrogen oxides (NOx) and sulfur oxides (SOx).[14]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat. Handle in a well-ventilated area or under a chemical fume hood.[15][13]

-

Handling: Avoid breathing dust. Wash hands thoroughly after handling. Avoid contact with skin and eyes.[15]

-

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container. Keep away from strong oxidizing agents.[13]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.[13]

Conclusion

Morpholin-4-yl morpholine-4-carbodithioate (CAS: 13752-51-7) is a compound with a well-defined industrial role and significant, largely untapped potential in the field of drug discovery. Its structure combines the favorable pharmacokinetic properties of the morpholine scaffold with the versatile bioactivity of the dithiocarbamate core. For researchers and scientists, this molecule represents a valuable starting point for developing novel therapeutic agents, particularly in the areas of antimicrobial and anticancer research. A thorough understanding of its synthesis, properties, and safety is the foundational first step toward unlocking this potential.

References

-

LookChem. Cas 13752-51-7, 4-[(4-Morpholinylthio)thioxomethyl]-morpholine. [Link]

-

LookChem. Morpholin-4-yl morpholine-4-carbodithioate. [Link]

-

ChemBK. morpholin-4-yl morpholine-4-carbodithioate. [Link]

-

Carl ROTH. Safety Data Sheet: Morpholine. [Link]

-

Chemsrc. CAS#: 5327-10-6 | 4-Morpholinecarbodithioic acid, compd. with morpholine (1:1). [Link]

-

PENTA. Safety Data Sheet: Morpholine. [Link]

-

SpectraBase. Methyl morpholine-4-carbodithioate. [Link]

-

National Center for Biotechnology Information. Morpholin-4-ium morpholine-4-carbodithioate. [Link]

-

ResearchGate. IR spectrum of the morpholine-4-carbodithioate. [Link]

-

International Journal of Health Sciences. An updated review on morpholine derivatives with their pharmacological actions. [Link]

-

Organic Chemistry Portal. Synthesis of morpholines. [Link]

-

ResearchGate. Scheme 1: Synthesis of N-(morpholin-4-ylcarbonothioyl)palmitamide (HL 2). [Link]

-

E3S Web of Conferences. Synthesis and SAR of morpholine and its derivatives: A review update. [Link]

-

ResearchGate. (PDF) Morpholin-4-ium morpholine-4-carbodithioate. [Link]

-

ResearchGate. (PDF) N-[(Morpholin-4-yl)carbonothioyl]-4-nitrobenzamide. [Link]

-

ScienceScholar. An updated review on morpholine derivatives with their pharmacological actions. [Link]

-

MDPI. New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. [Link]

Sources

- 1. Cas 13752-51-7,4-[(4-Morpholinylthio)thioxomethyl]-morpholine | lookchem [lookchem.com]

- 2. Morpholin-4-yl morpholine-4-carbodithioate|lookchem [lookchem.com]

- 3. 4-[(4-Morpholinylthio)thioxomethyl]-morpholine | 13752-51-7 [chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. e3s-conferences.org [e3s-conferences.org]

- 6. chembk.com [chembk.com]

- 7. 13752-51-7 CAS MSDS (4-[(4-Morpholinylthio)thioxomethyl]-morpholine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. CAS#:5327-10-6 | 4-Morpholinecarbodithioic acid, compd. with morpholine (1:1) | Chemsrc [chemsrc.com]

- 9. Morpholin-4-ium morpholine-4-carbodithioate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. sciencescholar.us [sciencescholar.us]

- 13. fishersci.com [fishersci.com]

- 14. guidechem.com [guidechem.com]

- 15. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Mechanism of Action of Morpholine Dithiocarbamates

Foreword

As a Senior Application Scientist, my focus extends beyond mere procedural execution to a deeper understanding of the underlying principles that govern molecular interactions. This guide is crafted for fellow researchers, scientists, and drug development professionals who share this perspective. We will not just list facts; we will explore the causality behind the versatile mechanisms of morpholine dithiocarbamates (MphDTCs). The protocols and explanations herein are designed to be self-validating, providing a robust framework for investigation. This document is built on the pillars of expertise, authoritativeness, and trustworthiness, with comprehensive citations to foundational research.

Introduction

Morpholine dithiocarbamates are a fascinating class of organosulfur compounds that have garnered significant attention in medicinal chemistry. Their structure, which combines the dithiocarbamate functional group with a morpholine ring, imparts a unique set of physicochemical properties that translate into a wide spectrum of biological activities. The morpholine moiety, a six-membered heterocycle containing both an amine and an ether group, is a privileged scaffold in drug discovery, known to enhance pharmacokinetic properties and biological potency. The true versatility of MphDTCs, however, lies in the dithiocarbamate group's exceptional ability to act as a powerful chelating agent for transition metal ions.

The formation of stable metal complexes is central to the primary mechanisms of action of these compounds, which range from enzyme inhibition to the induction of cancer cell death. This guide provides an in-depth exploration of these core mechanisms, grounded in experimental evidence and practical application. We will dissect how MphDTCs function at a molecular level and provide detailed, field-proven protocols to enable their study and exploitation in a research setting.

Part 1: Foundational Chemistry and Metal Chelation

A thorough understanding of the synthesis and coordination chemistry of MphDTCs is fundamental to interpreting their biological effects. The choices made during synthesis directly impact the purity, yield, and subsequent reactivity of the compound.

Synthesis of Morpholine Dithiocarbamate Ligands

The synthesis of the MphDTC ligand is a straightforward yet critical process, typically achieved through the reaction of morpholine with carbon disulfide in the presence of a base. This reaction forms the dithiocarbamate salt, which serves as the ligand for subsequent complexation with metal ions.

This protocol outlines a standard method for synthesizing the sodium salt of morpholine dithiocarbamate.

Rationale: The use of an ice bath is crucial to control the exothermic reaction between the amine and carbon disulfide, preventing the formation of by-products. The dropwise addition of carbon disulfide ensures a controlled reaction rate.

Materials:

-

Morpholine (high purity)

-

Carbon disulfide (CS₂)

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Diethyl ether

-

Ice bath, magnetic stirrer, and standard laboratory glassware

Procedure:

-

In a flask equipped with a magnetic stirrer and placed in an ice bath, dissolve a stoichiometric amount of sodium hydroxide in a minimal amount of cold water, then add ethanol.

-

To this chilled, stirring solution, add a stoichiometric amount of morpholine.

-

Slowly add an equimolar amount of carbon disulfide dropwise to the solution. Maintain vigorous stirring and a low temperature (0-5°C) throughout the addition.

-

After the complete addition of CS₂, allow the reaction mixture to stir in the ice bath for an additional 2-3 hours. A precipitate of the sodium salt should form.

-

Collect the precipitate by vacuum filtration.

-

Wash the collected solid with cold diethyl ether to remove any unreacted starting materials.

-

Dry the product under vacuum to yield the sodium morpholine-4-carbodithioate as a stable powder.

Characterization: The synthesized ligand should be characterized to confirm its identity and purity using techniques such as FTIR and NMR spectroscopy.

Metal Chelation: The Core of Bioactivity

The defining characteristic of dithiocarbamates is their ability to form highly stable complexes with a variety of metal ions. The two sulfur atoms of the dithiocarbamate moiety act as a bidentate ligand, chelating the metal ion. This chelation is not merely a structural feature; it is the cornerstone of their biological mechanism of action, transforming the ligand into a potent bioactive agent.

The dithiocarbamate anion possesses two resonance structures, one with a double bond between the carbon and nitrogen atoms (the "thioureide" form) and one with single bonds. This resonance delocalizes the negative charge over the two sulfur atoms, making them excellent electron donors for coordination with metal cations.

Caption: Chelation of a metal ion by the morpholine dithiocarbamate ligand.

Part 2: Core Mechanisms of Action

The biological activity of MphDTCs is diverse and potent, primarily driven by their metal complexes. We will explore two of the most well-documented mechanisms: inhibition of metalloenzymes and anticancer activity.

Inhibition of Metalloenzymes: The Case of Carbonic Anhydrase

Carbonic anhydrases (CAs) are a family of ubiquitous zinc-containing metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. They are crucial in processes like pH regulation and respiration, and certain isoforms are validated drug targets for glaucoma and cancer.

Morpholine dithiocarbamate is a potent inhibitor of several human CA isoforms. The mechanism, confirmed by X-ray crystallography, involves the direct coordination of the dithiocarbamate's sulfur atoms to the Zn²⁺ ion located in the enzyme's active site. This binding displaces the zinc-bound water molecule (or hydroxide ion) that is essential for the catalytic cycle, thereby blocking the enzyme's function.

Caption: MphDTC inhibiting Carbonic Anhydrase by binding to the active site zinc ion.

This protocol describes a colorimetric assay to measure the inhibition of CA activity. The assay measures the enzyme's esterase activity using 4-nitrophenyl acetate (NPA) as a substrate, which is simpler than CO₂ hydration assays.

Rationale: CA catalyzes the hydrolysis of NPA to 4-nitrophenolate, which is yellow and can be quantified spectrophotometrically at 400 nm. An inhibitor will reduce the rate of this color formation.

Materials:

-

Purified human Carbonic Anhydrase II (hCA II)

-

4-Nitrophenyl acetate (NPA)

-

Tris-HCl buffer (pH 7.4)

-

Morpholine dithiocarbamate (or its metal complex) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate and plate reader

Procedure:

-

Prepare a stock solution of the MphDTC inhibitor. Serially dilute the stock to create a range of concentrations for testing.

-

In a 96-well plate, add 190 µL of Tris-HCl buffer to each well.

-

Add 2 µL of the inhibitor solution at various concentrations to the test wells. Add 2 µL of solvent to the control wells.

-

Add 2 µL of a freshly diluted hCA II solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding 10 µL of NPA solution to each well.

-

Immediately measure the absorbance at 400 nm every 30 seconds for 5-10 minutes using a microplate reader.

-

Calculate the initial reaction velocity (V₀) for each concentration from the linear portion of the absorbance vs. time plot.

-

Determine the percentage of inhibition for each concentration relative to the control and calculate the IC₅₀ value. For more detailed kinetics, Kᵢ values can be determined using Michaelis-Menten and Lineweaver-Burk plots.

Anticancer Activity: A Multi-pronged Approach

The anticancer effects of MphDTCs, particularly their metal complexes, are a major area of research. Their activity stems not from a single mechanism but from the ability to interfere with multiple critical cellular pathways, leading to cancer cell death.

The ubiquitin-proteasome system (UPS) is the primary pathway for regulated protein degradation in eukaryotic cells. Cancer cells, with their high rates of proliferation and protein synthesis, are particularly dependent on the UPS to maintain protein homeostasis, making it an attractive therapeutic target. Dithiocarbamate-copper complexes are known to be potent inhibitors of the 26S proteasome, which leads to the accumulation of misfolded and regulatory proteins, triggering cell death.

Caption: Inhibition of the 26S proteasome by an MphDTC-metal complex leads to apoptosis.

Many anticancer agents, including MphDTC complexes, induce apoptosis (programmed cell death) by generating intracellular reactive oxygen species (ROS). Excessive ROS creates a state of oxidative stress that can damage cellular components, including mitochondria. This leads to the disruption of the mitochondrial membrane potential, the release of pro-apoptotic factors like cytochrome c, and the activation of a caspase cascade that culminates in cell death.

Caption: Intrinsic apoptosis pathway induced by MphDTC-generated oxidative stress.

This protocol uses 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), a cell-permeable dye, to measure intracellular ROS.

Rationale: DCFH-DA is non-fluorescent until it enters the cell, where intracellular esterases cleave the acetate groups. The resulting DCFH is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is directly proportional to the amount of ROS.

Materials:

-

Adherent cancer cells in a 96-well black, clear-bottom plate

-

DCFH-DA stock solution (in DMSO)

-

Culture medium (e.g., DMEM)

-

Phosphate-buffered saline (PBS)

-

Fluorescence microplate reader or fluorescence microscope

Procedure:

-

Seed cells (e.g., 1-2 x 10⁴ cells/well) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the MphDTC compound for the desired time period (e.g., 6-24 hours). Include a positive control (e.g., H₂O₂) and an untreated control.

-

After treatment, remove the medium and wash the cells once with warm PBS.

-

Prepare a working solution of DCFH-DA (e.g., 10-20 µM) in serum-free medium. Protect this solution from light.

-

Add 100 µL of the DCFH-DA working solution to each well and incubate at 37°C for 30-45 minutes in the dark.

-

Remove the DCFH-DA solution and wash the cells twice with warm PBS to remove excess probe.

-

Add 100 µL of PBS to each well.

-

Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

Some studies suggest that metal-dithiocarbamate complexes, similar to cisplatin, can exert cytotoxic effects by binding directly to DNA. This interaction can disrupt DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis. The precise nature of this binding (intercalation, covalent binding) can be investigated using spectroscopic methods.

Part 3: Experimental Validation and Data Interpretation

Quantifying the biological effects of MphDTCs is essential for understanding their mechanism and potential as therapeutic agents.

Cellular Viability and Cytotoxicity Assays

The first step in evaluating an anticancer compound is to determine its effect on cell viability and proliferation. The Sulforhodamine B (SRB) assay is a robust and widely used method for this purpose.

Rationale: The SRB assay is a cell density-based assay that relies on the ability of the SRB dye to bind to basic amino acid residues of cellular proteins under acidic conditions. The amount of bound dye is proportional to the total cellular protein mass, which correlates with cell number.

Materials:

-

Adherent cancer cells and appropriate culture medium

-

96-well plates

-

Trichloroacetic acid (TCA), 10% (w/v)

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Wash solution: 1% (v/v) acetic acid

-

Solubilization solution: 10 mM Tris base (pH 10.5)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at an appropriate density (e.g., 5,000-15,000 cells/well) and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat cells with a serial dilution of the MphDTC compound and incubate for a specified period (e.g., 48-72 hours). Include untreated and solvent controls.

-

Cell Fixation: Gently add 50 µL of cold 10% TCA to each well (on top of the 200 µL of medium) and incubate at 4°C for 1 hour.

-

Washing: Carefully discard the supernatant and wash the plates four to five times with 1% acetic acid to remove TCA, medium, and unbound cells. Air dry the plates completely.

-

Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

-

Remove Unbound Dye: Quickly wash the plates four times with 1% acetic acid to remove unbound SRB dye.

-

Drying: Air dry the plates until no moisture is visible.

-

Solubilization: Add 200 µL of 10 mM Tris base to each well and place the plate on a shaker for 10 minutes to solubilize the protein-bound dye.

-

Read Absorbance: Measure the optical density (OD) at ~510-565 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell growth inhibition and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

The results of cytotoxicity assays are typically summarized in a table showing the IC₅₀ values.

| Compound | Cell Line | IC₅₀ (µM) [± SD] |

| MphDTC Ligand | MCF-7 (Breast) | 15.2 [± 1.8] |

| [Cu(MphDTC)₂] | MCF-7 (Breast) | 1.8 [± 0.3] |

| [Zn(MphDTC)₂] | MCF-7 (Breast) | 4.5 [± 0.7] |

| Cisplatin | MCF-7 (Breast) | 8.9 [± 1.1] |

Note: Data are representative and for illustrative purposes only.

Conclusion

The mechanism of action of morpholine dithiocarbamates is a compelling example of how structural chemistry translates into potent and specific biological activity. Their function is intrinsically linked to their ability to chelate metal ions, forming complexes that can effectively target key cellular machinery. The primary mechanisms involve the inhibition of critical metalloenzymes like carbonic anhydrase and a multi-faceted attack on cancer cells through proteasome inhibition, induction of oxidative stress, and potential DNA interactions. The presence of the morpholine ring consistently appears to enhance the potency of these compounds. The experimental protocols provided in this guide offer a validated framework for researchers to further investigate and harness the therapeutic potential of this promising class of molecules. Future work should continue to elucidate the precise molecular targets and explore synergistic combinations with other therapeutic agents to fully realize their clinical utility.

References

-

Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol. Retrieved from [Link]

-

Yusuff, O., Onwudiwe, D. C., & Hosten, E. (2021). Synthesis, Crystal Structures and Anticancer Studies of Morpholinyldithiocarbamato Cu(II) and Zn(II) Complexes. Molecules, 26(16), 4959. Available from: [Link]

-

Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Cell Cytotoxicity Assay. Retrieved from [Link]

-

Vichai, V., & Kirtikara, K. (2006). SRB assay for measuring target cell killing V.1. protocols.io. Retrieved from [Link]

-

Arigo Biolaboratories. (n.d.). Intracellular ROS Assay Kit (Fluorometric) ARG81192. Retrieved from [Link]

-

Carta, F., et al. (2012). Dithiocarbamates strongly inhibit carbonic anhydrases and show antiglaucoma action in vivo. Journal of Medicinal Chemistry, 55(4), 1721-1730. Available from: [Link]

-

Eruslanov, E., & Kusmartsev, S. (2010). Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA). Bio-protocol, 1(1). Available from: [Link]

-

Wang, H., & Joseph, J. A. (2020). Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. Journal of Visualized Experiments, (158). Available from: [Link]

-

MethodsX. (2025). Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories. MethodsX, 15, 103469. Available from: [Link]

-

Giovannuzzi, S., et al. (2021). Dithiocarbamates effectively inhibit the α-carbonic anhydrase from Neisseria gonorrhoeae. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1-8. Available from: [Link]

-

ResearchGate. (n.d.). Diagram of intrinsic and extrinsic pathways of apoptosis. Retrieved from [Link]

-

Flaherty, D. P., et al. (2021). Dithiocarbamates effectively inhibit the α-carbonic anhydrase from Neisseria gonorrhoeae. VTechWorks. Retrieved from [Link]

-

Giovannuzzi, S., et al. (2021). Dithiocarbamates effectively inhibit the α-carbonic anhydrase from Neisseria gonorrhoeae. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1). Retrieved from [Link]

-

Carta, F., et al. (2012). Dithiocarbamates strongly inhibit carbonic anhydrases and show antiglaucoma action in vivo. PubMed. Retrieved from [Link]

-

Mondal, S., et al. (2022). RuIII-Morpholine-Derived Thiosemicarbazone-Based Metallodrugs: Lysosome-Targeted Anticancer Agents. Inorganic Chemistry, 61(7), 3326-3340. Available from: [Link]

-

Dou, Q. P., et al. (2012). Dithiocarbamate-Based Coordination Compounds as Potent Proteasome Inhibitors in Human Cancer Cells. Current Molecular Medicine, 12(8), 1075-1082. Available from: [Link]

-

ResearchGate. (n.d.). Intrinsic apoptosis signaling pathway. Retrieved from [Link]

-

Creative Diagnostics. (n.d.). Ubiquitin-Proteasome Pathway. Retrieved from [Link]

-

ResearchGate. (n.d.). The ubiquitin proteasome pathway. Retrieved from [Link]

-

Kisselev, A. F., & Goldberg, A. L. (2001). Proteasome Inhibitors: Structure and Function. Annual Review of Pharmacology and Toxicology, 41, 583-613. Available from: [Link]

-

ResearchGate. (n.d.). A schematic diagram of the ubiquitin-proteasome pathway. Retrieved from [Link]

- SciSpace. (n.d.). *Extrinsic & Intrinsic Ap

"physical and chemical properties of Morpholin-4-yl morpholine-4-carbodithioate"

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of Morpholin-4-yl morpholine-4-carbodithioate, a dithiocarbamate derivative incorporating the morpholine scaffold. While the morpholine moiety is a well-established privileged structure in medicinal chemistry, this specific compound, also known by industrial names such as Accelerator OTOS, has found its primary application in the vulcanization of rubber. This guide aims to bridge the gap in knowledge for researchers in drug development by detailing its synthesis, physical and chemical characteristics, and exploring its potential, though currently underexplored, applications in medicinal chemistry. The document provides detailed experimental protocols, data summaries, and safety information to facilitate further research and application development.

Introduction: The Dichotomy of a Privileged Scaffold

The morpholine ring is a ubiquitous heterocyclic motif in medicinal chemistry, prized for its ability to enhance the pharmacokinetic profile of drug candidates. Its incorporation often improves aqueous solubility, metabolic stability, and target-binding interactions.[1] A plethora of approved drugs across various therapeutic areas contain the morpholine scaffold, highlighting its significance in drug design.[2]

This guide focuses on a specific derivative, Morpholin-4-yl morpholine-4-carbodithioate (CAS No. 13752-51-7), a molecule that combines two morpholine rings through a dithiocarbamate linkage. While dithiocarbamates are known for their chelating properties and diverse biological activities, this particular compound has been predominantly utilized as a vulcanization accelerator in the rubber industry.[3] This industrial application, however, does not preclude its potential in a pharmaceutical context. The unique structural features of this molecule warrant a closer examination of its physicochemical properties to assess its viability as a building block, a ligand for metal-based therapeutics, or a potential therapeutic agent in its own right.

This document will provide a detailed analysis of its known properties, drawing from patent literature and chemical databases, while also highlighting the current gaps in publicly available research, particularly in the realm of drug development.

Molecular and Physical Properties

Morpholin-4-yl morpholine-4-carbodithioate is a symmetric molecule with the chemical formula C₉H₁₆N₂O₂S₂. Its structural features and key physical properties are summarized below.

Structural and General Properties

| Property | Value | Source(s) |

| Chemical Name | Morpholin-4-yl morpholine-4-carbodithioate | [4] |

| Synonyms | N-Oxydiethylenethiocarbamyl-N'-oxydiethylenesulfenamide, Accelerator OTOS, Cure-Rite 18 | [4] |

| CAS Number | 13752-51-7 | [4] |

| Molecular Formula | C₉H₁₆N₂O₂S₂ | [4] |

| Molecular Weight | 248.37 g/mol | [4] |

| Appearance | Dry Powder, Pellets or Large Crystals | [1] |

Physicochemical Data

| Property | Value | Source(s) |

| Melting Point | 139 °C | [4] |

| Boiling Point (Predicted) | 378.1 ± 52.0 °C at 760 mmHg | [4] |

| Density (Rough Estimate) | 1.2971 g/cm³ | [4] |

| Water Solubility | 127 mg/L at 20 °C | [4] |

| Vapor Pressure | 0.001 Pa at 25 °C | [4] |

| pKa (Predicted) | 1.08 ± 0.20 | [4] |

| LogP (Predicted) | 1.65 | [4] |

Synthesis and Characterization

While various methods for the synthesis of morpholine and dithiocarbamate derivatives exist, a specific and detailed protocol for Morpholin-4-yl morpholine-4-carbodithioate is described in the patent literature.

Synthesis Protocol

The synthesis involves the reaction of morpholine with sodium hypochlorite and carbon disulfide in a suitable solvent, followed by an acidic workup to improve the stability of the final product.[5]

Experimental Workflow: Synthesis of Morpholin-4-yl morpholine-4-carbodithioate

Caption: Workflow for the synthesis of Morpholin-4-yl morpholine-4-carbodithioate.

Detailed Methodology:

-

Reaction: Dissolve morpholine in methylene chloride. Sequentially add a sodium hypochlorite (NaOCl) bleach solution and carbon disulfide to the morpholine solution.[5] Allow the reaction to proceed to completion.

-

Phase Separation: After the reaction, separate the methylene chloride organic phase from the aqueous phase.[5]

-

Acid Wash: Stir the organic solution with a dilute solution of hydrochloric acid (e.g., 0.06 N HCl). This step is crucial for the stability of the final product.[5] Separate the acidic aqueous phase.

-

Water Wash: Wash the organic solution twice with distilled water, separating the aqueous phase after each wash.[5]

-

Isolation: Remove the methylene chloride from the organic phase by evaporation to yield the dried N-Oxydiethylenethiocarbamyl-N'-oxydiethylenesulfenamide product.[5]

The stability of the product is significantly enhanced by the acid wash step. Samples washed only with water show a greater decrease in melting point after aging, indicating lower stability.[5]

Spectroscopic Characterization

3.2.1. Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic peaks for the morpholine and dithiocarbamate moieties.

-

C-O-C stretch: A strong band is expected in the region of 1115-1070 cm⁻¹ corresponding to the ether linkage in the morpholine rings.

-

C-N stretch: Absorption bands for the tertiary amine C-N stretching in the morpholine rings are expected around 1200-1020 cm⁻¹.

-

C=S stretch: The thiocarbonyl group of the dithiocarbamate will likely show a medium to strong absorption in the range of 1250-1020 cm⁻¹.

-

C-S stretch: A weaker absorption for the C-S single bond is expected around 800-600 cm⁻¹.

-

CH₂ stretches: Symmetric and asymmetric stretching of the methylene groups will appear in the 2950-2800 cm⁻¹ region.

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the symmetry of the molecule, the NMR spectra are expected to be relatively simple.

-

¹H NMR: Two distinct multiplets are anticipated for the methylene protons of the morpholine rings.

-

The protons on the carbons adjacent to the oxygen atom (-O-CH₂-) are expected to resonate at a lower field (higher ppm value, typically δ 3.6-3.8 ppm) due to the deshielding effect of the electronegative oxygen.

-

The protons on the carbons adjacent to the nitrogen atom (-N-CH₂-) are expected to resonate at a slightly higher field (lower ppm value, typically δ 3.4-3.6 ppm).

-

-

¹³C NMR: Similarly, two signals are expected for the carbon atoms of the morpholine rings.

-

The carbons adjacent to the oxygen (-O-CH₂-) would appear at a lower field (typically δ 66-68 ppm).

-

The carbons adjacent to the nitrogen (-N-CH₂-) would appear at a higher field (typically δ 45-55 ppm).

-

The carbon of the thiocarbonyl group (C=S) is expected to have a chemical shift in the range of δ 190-210 ppm.

-

3.2.3. Mass Spectrometry (MS)

The electron impact (EI) mass spectrum would likely show the molecular ion peak (M⁺) at m/z 248. Fragmentation patterns may involve the cleavage of the S-N bond, the C-S bond, and fragmentation of the morpholine rings.

Chemical Reactivity and Stability

-

Thermal Stability: The compound exhibits good thermal stability, particularly when purified with an acid wash during synthesis.[5] However, like many dithiocarbamates, it will decompose at elevated temperatures. The related salt, Morpholin-4-ium morpholine-4-carbodithioate, is reported to sublime and decompose upon heating.[6]

-

Reactivity with Acids and Bases: As a dithiocarbamate, it is expected to be unstable in strong acids, likely hydrolyzing to the corresponding amine (morpholine), carbon disulfide, and sulfur-containing byproducts. It is generally stable in neutral and basic conditions.

-

Chelating Properties: The dithiocarbamate moiety is a well-known bidentate ligand, capable of chelating various metal ions through its two sulfur atoms.[7] This property is fundamental to its application in rubber vulcanization and suggests potential for the development of metal-containing compounds with biological activity.

Applications in Drug Development: A Frontier of Exploration

While Morpholin-4-yl morpholine-4-carbodithioate is extensively used as a rubber accelerator, its application in drug development is not well-documented. However, its structural components suggest several avenues for exploration.

Logical Relationship of Structural Features to Potential Applications

Caption: Potential applications based on the structural components of the molecule.

-

As a Synthetic Building Block: The molecule can serve as a scaffold for the synthesis of more complex molecules. The dithiocarbamate linkage can be a reactive handle for further chemical modifications, allowing for the introduction of other pharmacophores.

-

Metal-Based Therapeutics: The strong metal-chelating ability of the dithiocarbamate group could be exploited to develop novel metal-containing drugs. Dithiocarbamate complexes of metals like gold, copper, and zinc have shown promise as anticancer and antimicrobial agents.

-

Linker for Drug Conjugates: The disulfide-like nature of the S-N bond in the dithiocarbamate linkage suggests potential for use as a cleavable linker in drug conjugates, such as antibody-drug conjugates (ADCs). However, the stability and cleavage mechanism of this specific linkage in a biological environment would require thorough investigation.

Safety and Handling

Morpholin-4-yl morpholine-4-carbodithioate is classified as a substance that may cause cancer (Carcinogenicity, Category 1B) and is toxic to aquatic life with long-lasting effects.[4]

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[4]

-

Handling: Avoid contact with skin and eyes. Avoid the formation of dust and aerosols. Use in a well-ventilated area.[4]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[4]

-

First Aid:

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.

-

Skin Contact: Wash off with soap and plenty of water.

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.

-

Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person. In all cases of exposure, consult a physician.[4]

-

Conclusion

Morpholin-4-yl morpholine-4-carbodithioate presents an interesting case of a molecule with structural features highly relevant to medicinal chemistry, yet its development has been primarily in an industrial context. This guide has consolidated the available information on its physical and chemical properties, providing a foundation for researchers to explore its potential in drug discovery and development. The lack of detailed, publicly available spectroscopic and biological data represents a significant opportunity for further investigation. The synthesis protocol, physicochemical parameters, and safety information provided herein should facilitate such exploratory work, potentially unlocking new applications for this intriguing molecule.

References

-

PrepChem. (n.d.). Synthesis of N-oxydiethylenethiocarbamyl-N'-oxydiethylenesulfenamide. Retrieved from [Link]

-

Ataman Kimya. (n.d.). THIOCARBAMYL SULFENAMIDE. Retrieved from [Link]

- Hedapara, K. R., & Kharadi, G. J. (2014). Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars (IJPRS), 3(3), 132-137.

- Al-Sheikh, A., Jaber, M. A., Khalaf, H., AlKhawaja, N., & Abuarqoub, D. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Advances, 14(5), 3263-3275.

- Gąsiorowska, J., et al. (2022). New 4-(Morpholin-4-Yl)

-

Journal of Chemical Reviews. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Retrieved from [Link]

-

MDPI. (2021). Synthesis and Investigations of Building Blocks with Dibenzo[b,f] Oxepine for Use in Photopharmacology. Retrieved from [Link]

-

PubChem. (n.d.). Otos. Retrieved from [Link]

- Mafud, A. C., Sanches, E. A., & Gambardella, M. T. (2011). Morpholin-4-ium morpholine-4-carbodithioate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 8), o2008.

- National Center for Biotechnology Information. (2011). Morpholin-4-ium morpholine-4-carbodithioate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 8), o2008.

-

ResearchGate. (n.d.). Biological activities of morpholine derivatives and molecular targets involved. Retrieved from [Link]

-

JOCPR. (n.d.). Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. Retrieved from [Link]

Sources

- 1. Otos | C9H16N2O2S2 | CID 83700 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives - IJPRS [ijprs.com]

- 3. thieme-connect.de [thieme-connect.de]

- 4. 4-[(4-Morpholinylthio)thioxomethyl]-morpholine | 13752-51-7 [chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. Morpholin-4-ium morpholine-4-carbodithioate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scs.illinois.edu [scs.illinois.edu]

An In-depth Technical Guide to the Solubility of Morpholin-4-yl morpholine-4-carbodithioate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of Morpholin-4-yl morpholine-4-carbodithioate, a dithiocarbamate derivative with potential applications in various scientific fields. This document delves into the theoretical principles governing its solubility, presents available empirical data, and offers a detailed experimental protocol for determining its solubility in a range of organic solvents. The content is structured to provide both foundational knowledge and practical guidance for researchers working with this compound.

Introduction to Morpholin-4-yl morpholine-4-carbodithioate

Morpholin-4-yl morpholine-4-carbodithioate, also known as N-Oxydiethylenethiocarbamyl-N'-oxydiethylenesulfenamide, is a chemical compound with the molecular formula C9H16N2O2S2[1][2][3]. It belongs to the dithiocarbamate class of compounds, which are characterized by the >N−C(=S)−S− functional group[4]. The morpholine moiety, a heterocyclic amine, is a common feature in many pharmaceutical compounds, often incorporated to enhance pharmacokinetic properties such as solubility and metabolic stability[5][6]. Understanding the solubility of Morpholin-4-yl morpholine-4-carbodithioate is therefore critical for its handling, formulation, and application in research and development.

Chemical Structure:

Sources

- 1. chembk.com [chembk.com]

- 2. Morpholin-4-yl morpholine-4-carbodithioate|lookchem [lookchem.com]

- 3. 4-[(4-Morpholinylthio)thioxomethyl]-morpholine | 13752-51-7 [chemicalbook.com]

- 4. Dithiocarbamate - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Morpholine - Wikipedia [en.wikipedia.org]

A Comprehensive Review of Morpholine-Based Dithiocarbamates: Synthesis, Bioactivity, and Industrial Applications

An In-depth Technical Guide:

Abstract

Morpholine-based dithiocarbamates represent a fascinating and versatile class of chemical compounds, seamlessly bridging the gap between medicinal chemistry and materials science. The unique combination of the dithiocarbamate moiety, a powerful metal-chelating agent, and the morpholine ring, a recognized "privileged structure" in drug discovery, imparts a remarkable spectrum of biological and chemical properties.[1][2][3] This technical guide provides a comprehensive literature review of these compounds, synthesized from the perspective of a senior application scientist. We delve into the core principles of their synthesis and characterization, explore their multifaceted mechanisms of action in oncology, microbiology, and virology, and examine their proven utility in industrial applications such as corrosion inhibition. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and field-proven insights into this promising area of chemical science.

The Emergence of a Privileged Scaffold

The scientific interest in morpholine-based dithiocarbamates stems from the synergistic interplay of its two core components. Understanding these components individually is key to appreciating their combined potential.

The Dithiocarbamate Core: A Master of Chelation

Dithiocarbamates (DTCs) are characterized by the R₂NCS₂⁻ functional group and are renowned for their exceptional ability to act as bidentate ligands, forming stable complexes with a wide array of metal ions through their two sulfur atoms.[4][5] This strong metal-binding capacity is the foundation for many of their biological and industrial applications, from their use as pesticides in agriculture to their role as vulcanization accelerators.[4] In the biomedical field, this chelating ability allows them to interact with metalloenzymes and modulate cellular metal homeostasis, leading to profound biological effects.[6][7]

The Morpholine Moiety: Enhancing Bioactivity and Pharmacokinetics

Morpholine, a six-membered heterocycle containing both an amine and an ether functional group, is a staple in medicinal chemistry.[1][2][8] Its inclusion in a molecule is often a strategic choice to improve physicochemical properties such as solubility and metabolic stability.[3] The oxygen atom in the morpholine ring can form hydrogen bonds and reduces the basicity of the nitrogen atom, which can be crucial for interaction with biological targets.[1] The presence of a morpholine ring in certain dithiocarbamate structures has been shown to increase their cell inhibition properties, highlighting its role as a pharmacophoric enhancer.[1][9]

Synthesis and Structural Elucidation

The preparation and characterization of morpholine-based dithiocarbamates and their metal complexes are well-established, employing straightforward and high-yield synthetic routes.

Synthesis of Morpholine Dithiocarbamate Ligands and Metal Complexes

The synthesis is typically a two-step process. First, the dithiocarbamate ligand is formed by the reaction of morpholine with carbon disulfide in the presence of a base like sodium hydroxide or potassium hydroxide.[1][9] Subsequently, an aqueous solution of the resulting dithiocarbamate salt is reacted with a metal salt (e.g., copper(II) chloride, zinc(II) chloride) to precipitate the desired metal complex.[1][9]

Experimental Protocol: Synthesis of Bis(morpholine-4-carbodithioato) Copper(II) [Cu(MphDTC)₂]

-

Step 1: Ligand Synthesis. Prepare an aqueous solution of sodium morpholine dithiocarbamate by reacting morpholine and carbon disulfide in the presence of sodium hydroxide.[1]

-

Step 2: Complexation. Dissolve copper(II) chloride dihydrate (1.066 g, 6.25 mmol) in 20 mL of distilled water.[1]

-

Step 3: Add the copper(II) chloride solution dropwise to a 30 mL aqueous solution containing the freshly prepared morpholine dithiocarbamate ligand (2.313 g, 12.5 mmol).[1]

-

Step 4: Observe the immediate formation of a dark brown precipitate. Continue stirring the mixture for 1 hour at room temperature to ensure the reaction goes to completion.[1]

-

Step 5: Isolation. Filter the precipitate, wash it several times with methanol to remove unreacted starting materials and byproducts, and dry it in a desiccator.[1]

-

Yield: Approximately 1.632 g (67%).[1]

Caption: Key anticancer mechanisms of morpholine dithiocarbamate metal complexes.

Comparative Efficacy

Studies have shown that morpholine dithiocarbamate and its metal complexes can exhibit potent cytotoxicity against various cancer cell lines, in some cases surpassing the activity of standard chemotherapeutic drugs.

| Compound / Complex | Cancer Cell Line | IC₅₀ (µM) | Comparison to Standard (Parthenolide) | Reference |

| Morpholine Dithiocarbamate (Ligand) | Renal Cancer | 1.51 | More active (Standard: 4.64 µM) | [1] |

| Morpholine Dithiocarbamate (Ligand) | Breast Cancer | 2.65 | More active (Standard: 3.52 µM) | [1] |

| [Cu(MphDTC)₂] | Melanoma | 4.47 | More active (Standard: comparable) | [1] |

| [Zn₂(μ-MphDTC)₂(MphDTC)₂] | Breast Cancer | Most active complex | Enhanced activity | [1] |

Table 2: In vitro anticancer activity of morpholine dithiocarbamate and its Cu(II) and Zn(II) complexes.

These results underscore the therapeutic potential of these compounds. Notably, they have also demonstrated efficacy against cisplatin-resistant cancer cell lines, suggesting a different mechanism of action that could be exploited to overcome clinical drug resistance. [1][6]

Antimicrobial and Antiviral Potential

The biological activity of morpholine-based dithiocarbamates extends to the realm of infectious diseases, where they have shown promise as antibacterial, antifungal, and antiviral agents.

Antifungal and Antibacterial Activity

The efficacy of these compounds as antimicrobial agents can be variable and highly dependent on the specific metal center. While some studies have reported poor to moderate antibacterial and antifungal properties for the ligands or certain metal complexes, others have highlighted very promising activity, particularly for copper and zinc complexes. [1][9]For instance, certain dithiocarbamate-containing piperazine derivatives have demonstrated good to excellent antifungal activity against pathogens like Candida albicans and Aspergillus niger. [10]The mechanism is often linked to the inhibition of crucial fungal enzymes, such as those involved in ergosterol biosynthesis. [11]The antibacterial action of dithiocarbamates is often dependent on the presence of metals like zinc. [12]

Antiviral Research